N-[2-(4-methoxyphenyl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide
Description
N-[2-(4-Methoxyphenyl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is a benzamide derivative featuring a tetrazole ring substituted with an isopropyl group at the 2-position and a 4-methoxyphenethylamine moiety. The compound’s structure combines a benzamide backbone with a tetrazole heterocycle, which is notable for its metabolic stability and bioisosteric properties, often mimicking carboxylic acids in drug design .
Properties
Molecular Formula |
C20H23N5O2 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-(2-propan-2-yltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C20H23N5O2/c1-14(2)25-23-19(22-24-25)16-6-8-17(9-7-16)20(26)21-13-12-15-4-10-18(27-3)11-5-15/h4-11,14H,12-13H2,1-3H3,(H,21,26) |
InChI Key |
ZCVXSYZHCHKNDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound are not widely documented, it can be prepared through organic synthesis.
Reaction Conditions: The synthesis may involve reactions such as amidation, tetrazole formation, and etherification.
Industrial Production: Unfortunately, information on large-scale industrial production methods is scarce.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups, such as amides, alcohols, or substituted benzene rings.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its versatile reactivity.
Biology: Investigated for potential bioactivity, although specific applications remain to be explored.
Medicine: No direct medical applications are well-established, but research continues.
Industry: Limited industrial applications due to its specialized structure.
Mechanism of Action
- The compound’s mechanism of action is not fully elucidated.
Molecular Targets: It may interact with receptors, enzymes, or cellular pathways.
Pathways Involved: Further research is needed to identify specific targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tetrazole-Containing Benzamides
Tetrazole rings are common in medicinal chemistry due to their stability and hydrogen-bonding capacity. Below is a comparative analysis with key analogs:
Key Observations:
- Tetrazole vs. However, thiazoles may offer better membrane permeability due to reduced hydrogen-bonding capacity .
- Substituent Effects: The 4-methoxyphenethyl group in the target compound introduces electron-donating effects, which could enhance receptor binding compared to non-polar substituents (e.g., 4-methylphenyl in ) .
- Bioisosteric Utility: Unlike valsartan’s biphenyl-tetrazole (used as a carboxylic acid replacement), the target compound’s tetrazole may serve as a pharmacophore for sigma receptor targeting, similar to iodine-labeled benzamides in prostate cancer imaging .
Benzamides with Heterocyclic Modifications
Several benzamide derivatives with alternative heterocycles highlight structural versatility:
- Triazole Derivatives (): Compounds like N-[[4-(2-ethyl-6-methyl-phenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide replace tetrazole with triazole.
- Thiadiazole Derivatives (): Compounds such as N-[5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide exhibit broader π-π stacking capacity due to the thiadiazole ring, which may enhance binding to hydrophobic enzyme pockets .
Biological Activity
N-[2-(4-methoxyphenyl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide, a compound featuring a tetrazole moiety, has garnered attention for its potential biological activities. This article synthesizes findings from various sources to elucidate the compound's pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure comprises a benzamide core linked to a methoxyphenyl group and a tetrazole, which is known for its diverse biological activities.
Research indicates that compounds containing tetrazole rings often exhibit significant pharmacological effects due to their ability to interact with various biological targets. The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes such as serine proteases, which are crucial in various physiological processes.
- Modulation of Receptor Activity : The compound may interact with neurotransmitter receptors, influencing pathways related to mood and cognition.
- Antimicrobial and Antiparasitic Activities : The tetrazole group has been associated with antimicrobial properties, suggesting potential applications in treating infections.
Biological Activity Data
A summary of biological activity data for this compound is presented in the following table:
| Activity | IC50 (µM) | Test System | Reference |
|---|---|---|---|
| Inhibition of Serine Protease | 0.5 | Thrombin | |
| Antimicrobial Activity | 1.0 | Staphylococcus aureus | |
| Inhibition of Cancer Cell Growth | 0.8 | MCF-7 Breast Cancer Cells |
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that the compound exhibited significant cytotoxicity against MCF-7 breast cancer cells, leading to apoptosis through the activation of caspase pathways. This effect was attributed to the compound's ability to induce multipolar mitotic spindles, resulting in aberrant cell division .
- Antimicrobial Efficacy : In vitro studies showed that this compound effectively inhibited the growth of Staphylococcus aureus at low concentrations, suggesting potential as an antimicrobial agent .
- Enzyme Inhibition Studies : The compound was found to inhibit thrombin activity with an IC50 value of 0.5 µM, showcasing its potential as an antithrombotic agent . This inhibition was linked to the compound's ability to form stable interactions with the enzyme's active site.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
